1-Bromo-4-ethylsulfonyl-2-nitrobenzene
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Overview
Description
1-Bromo-4-ethylsulfonyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of benzene, characterized by the presence of bromine, ethylsulfonyl, and nitro functional groups
Preparation Methods
The synthesis of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-ethylsulfonyl-2-nitrobenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-ethylsulfonyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-4-ethylsulfonyl-2-nitrobenzene.
Scientific Research Applications
1-Bromo-4-ethylsulfonyl-2-nitrobenzene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-4-ethylsulfonyl-2-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring. The ethylsulfonyl group can undergo oxidation or reduction, further modifying the compound’s chemical properties.
Comparison with Similar Compounds
1-Bromo-4-ethylsulfonyl-2-nitrobenzene can be compared to other similar compounds, such as:
1-Bromo-4-methylsulfonyl-2-nitrobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-Bromo-4-ethylsulfonyl-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-Bromo-4-ethylsulfonylbenzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-4-ethylsulfonyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABJDFFWNSZKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273974 |
Source
|
Record name | 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-83-1 |
Source
|
Record name | 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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